molecular formula C20H16Cl2N2O3 B2972900 N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 852365-51-6

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No. B2972900
CAS RN: 852365-51-6
M. Wt: 403.26
InChI Key: IFAIJJICZWWGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C20H16Cl2N2O3 and its molecular weight is 403.26. The purity is usually 95%.
BenchChem offers high-quality N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Structure-Activity Relationship

Research on similar chemical compounds has focused on their synthesis and the exploration of their structure-activity relationships (SAR). For instance, studies on a series of 2-benzyloxy-5-(4-chlorophenyl)-6-(2,4-dichlorophenyl)pyridines, including compounds with carboxamide moiety, have been conducted to understand their properties as human CB1 inverse agonists. These studies are crucial in medicinal chemistry for the development of potent and selective inverse agonists (Meurer et al., 2005).

Anticonvulsant Properties

Related research has also delved into the anticonvulsant properties of certain compounds. For example, the crystal structures of various anticonvulsant enaminones have been determined, providing insights into their potential therapeutic applications (Kubicki et al., 2000).

Aromatic Polyamides and Polymer Research

The synthesis of new aromatic polyamides containing specific chemical units has been explored, highlighting their enhanced thermal stability and excellent solubility. Such polymers have applications in materials science due to their stable structures and potential for various industrial uses (Choi & Jung, 2004).

Chiral Auxiliaries in Asymmetric Synthesis

Compounds with similar structures have been synthesized for use as chiral auxiliaries in the asymmetric synthesis of amino acids. The exploration of these compounds is significant in the field of stereochemistry and pharmaceutical synthesis (Belokon’ et al., 2002).

Antimicrobial Activities

Research on derivatives of tetrahydropyrimidine and thiazolo[3,2-a]pyrimidine has shown potential biological activities, particularly in antimicrobial applications. Such studies are crucial in the development of new drugs with significant inhibition against bacterial and fungal growth (Akbari et al., 2008).

Metabolism and Disposition in Drug Development

The use of NMR spectroscopy in drug discovery, particularly in studying the metabolism and disposition of compounds, is another area of research. This is key in the pharmaceutical industry for understanding the pharmacokinetics of potential drugs (Monteagudo et al., 2007).

properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2O3/c1-13-4-2-5-14(10-13)12-27-24-9-3-6-16(20(24)26)19(25)23-15-7-8-17(21)18(22)11-15/h2-11H,12H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFAIJJICZWWGAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide

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